molecular formula C23H22N6O3 B2556913 N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide CAS No. 306976-32-9

N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide

Cat. No.: B2556913
CAS No.: 306976-32-9
M. Wt: 430.468
InChI Key: WTAPNQLJGXVTTG-GBLDUJJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-({2-[(4-methoxyphenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Derivatives of the compound have shown promise in antimicrobial studies. For instance, glycosylation, sugar hydrazones, and the synthesis of novel triazine derivatives have been explored for their antimicrobial properties. These studies involve modifications of the core structure to enhance activity against bacteria and fungi, illustrating the compound's versatility in drug development (El‐Barbary, Hafiz, & Abdel-wahed, 2010).

Antiviral Research

In the search for effective antiviral agents, derivatives of this compound have been synthesized and tested against various viral strains. Although not all synthesized compounds showed antiviral activity, this line of research is crucial for developing new treatments against viral infections, such as avian influenza (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Anti-inflammatory and Analgesic Properties

Research has also focused on synthesizing novel compounds with anti-inflammatory and analgesic properties. These studies aim to develop new therapeutic agents that can effectively manage pain and inflammation, contributing significantly to medical treatments (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Potential

Additionally, the structural flexibility of this compound allows for the synthesis of derivatives with potential anticonvulsant properties. These derivatives have been studied for their ability to interact with biological targets relevant to seizure disorders, showcasing the compound's potential in developing new anticonvulsant medications (Kubicki, Bassyouni, Codding, 2000).

Properties

IUPAC Name

N-[(E)-3-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3/c1-16-12-13-24-23(27-16)25-15-20(28-21(30)18-6-4-3-5-7-18)22(31)29-26-14-17-8-10-19(32-2)11-9-17/h3-15H,1-2H3,(H,28,30)(H,29,31)(H,24,25,27)/b20-15+,26-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAPNQLJGXVTTG-GBLDUJJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC=C(C(=O)NN=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N/C=C(\C(=O)N/N=C\C2=CC=C(C=C2)OC)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.